molecular formula C16H14LiNO3 B6274184 lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate CAS No. 2243508-19-0

lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate

Cat. No.: B6274184
CAS No.: 2243508-19-0
M. Wt: 275.2
InChI Key:
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Description

Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of lithium with organic functional groups provides it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the reaction of lithium hydroxide with 2-(benzylcarbamoyl)-2-phenylacetic acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical reactions under controlled conditions. The product is continuously extracted and purified using automated systems, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylcarbamoyl and phenylacetate groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylcarbamoyl or phenylacetate derivatives.

Scientific Research Applications

Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce lithium ions into complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves the interaction of lithium ions with specific molecular targets. Lithium ions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase, which play roles in cellular signaling and mood regulation .

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt used for its mood-stabilizing effects.

    Lithium orotate: Used as a dietary supplement for its potential neuroprotective effects.

Uniqueness

Unlike other lithium salts, this compound can participate in a wider range of chemical reactions, making it a versatile reagent in organic synthesis and research .

Properties

CAS No.

2243508-19-0

Molecular Formula

C16H14LiNO3

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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